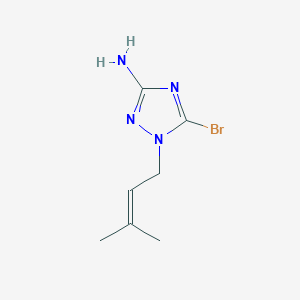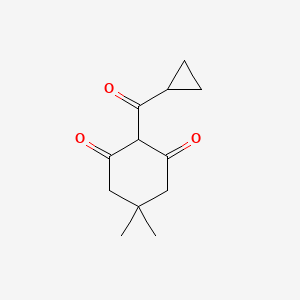
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,3-cyclohexanedione, featuring a cyclopropane ring and two methyl groups attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione typically involves the Michael addition of diethyl malonate with mesityl oxide (4-methylpent-3-en-2-one), followed by an intramolecular Claisen condensation. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The product is then hydrolyzed and decarboxylated to yield the desired cyclic diketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is crucial for its role in forming complex organic molecules and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropanecarbonyl-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): Both compounds share the cyclohexanedione core structure, but this compound has an additional cyclopropane ring, which imparts unique reactivity and properties.
Cyclohexane-1,3-dione: This simpler compound lacks the methyl and cyclopropane substituents, resulting in different chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-(cyclopropanecarbonyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H16O3/c1-12(2)5-8(13)10(9(14)6-12)11(15)7-3-4-7/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
UHTUFZXRTMRXJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078084.png)
![4'-Methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13078085.png)

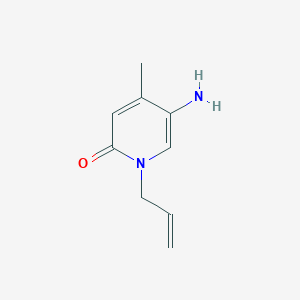
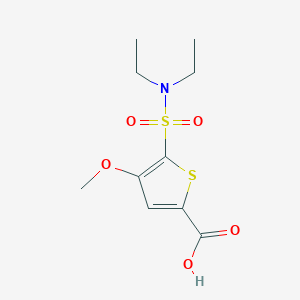
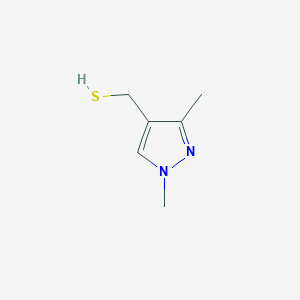
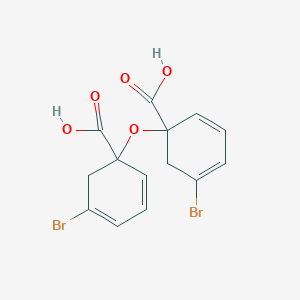
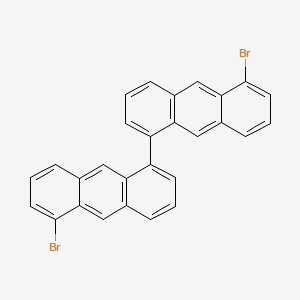
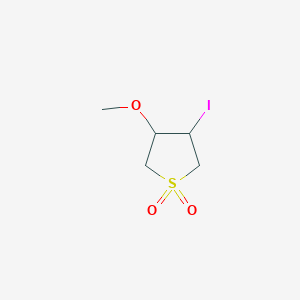
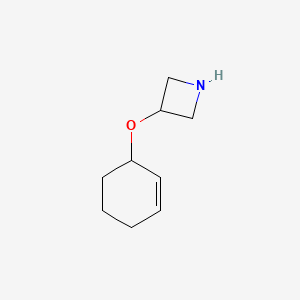
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
